N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15287229
InChI: InChI=1S/C13H15N3O2/c1-3-4-11(17)14-13-12(15-18-16-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16,17)
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

CAS No.:

Cat. No.: VC15287229

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide -

Specification

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Standard InChI InChI=1S/C13H15N3O2/c1-3-4-11(17)14-13-12(15-18-16-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16,17)
Standard InChI Key QQCIEUUZDUOEBP-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)C

Introduction

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound belonging to the class of oxadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure incorporates a butanamide moiety linked to an oxadiazole ring substituted with a 4-(4-methylphenyl) group, enhancing its chemical reactivity and biological interactions.

Chemical Reactions

This compound can participate in various chemical reactions typical of amides and oxadiazoles, including oxidation, reduction, and substitution reactions.

Synthesis

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves several steps, primarily focusing on the formation of the oxadiazole ring through cyclization reactions of appropriate precursors. The reaction conditions are critical for achieving high yields and purity.

Biological Activity

The oxadiazole ring in this compound is critical for its biological activity, influencing its interaction with various biological targets. The mechanism of action involves modulating enzyme activity or receptor interactions, which can lead to inhibition or activation of specific cellular processes, contributing to its potential therapeutic effects.

Research Findings

Research on oxadiazole derivatives highlights their diverse biological activities, including potential applications in medicinal chemistry. These compounds are studied for their ability to interact with enzymes and receptors, influencing biochemical pathways.

Data Table: Comparison of Oxadiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamideC19H19N3O3337.4Targets enzymes, disrupts cellular pathways
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamideNot specifiedApproximately 369.4Modulates enzyme activity, receptor interactions
N-(4-amino-1,2,5-oxadiazol-3-yl)butanamideC6H10N4O2170.17Potential biological activities due to oxadiazole ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator